2-(2-Methoxy-3-pyridinyl)ethanamine

Description

Contextual Overview of Pyridinyl-Substituted Ethanamines in Chemical Synthesis and Mechanistic Biology

Pyridinyl-substituted ethanamines represent a significant class of compounds in the realms of chemical synthesis and mechanistic biology. The pyridine (B92270) ring, a foundational heterocyclic motif, imparts specific physicochemical properties to molecules, influencing their reactivity, solubility, and biological interactions. The ethanamine side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for molecular recognition and binding to biological targets.

In chemical synthesis, these compounds serve as versatile building blocks. The pyridine nitrogen can act as a ligand for metal catalysts or be involved in various chemical transformations. The ethanamine portion allows for the introduction of diverse functional groups through reactions such as acylation, alkylation, and arylation, enabling the creation of extensive compound libraries for screening purposes. The steric and electronic properties of the diene have been shown to significantly affect its effectiveness in trapping reactive intermediates like methanimine (B1209239) in aqueous aza-Diels–Alder reactions. acs.org This highlights the tunability of pyridinyl-substituted ethanamines in complex chemical syntheses. acs.org

From a mechanistic biology perspective, the pyridinyl-ethanamine framework is a common feature in biologically active molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions with protein residues, while the protonatable amino group can form salt bridges, anchoring the molecule within a binding site. These interactions are fundamental to the mechanism of action of many drugs. For instance, the development of novel gamma-secretase modulators for Alzheimer's disease has utilized methoxypyridine-containing scaffolds to improve activity and solubility. nih.gov

Rationale for Research Focus on 2-(2-Methoxy-3-pyridinyl)ethanamine as a Molecular Scaffold

The specific compound, this compound, has emerged as a particularly interesting molecular scaffold for several reasons. The substitution pattern on the pyridine ring is key. The methoxy (B1213986) group at the 2-position and the ethanamine group at the 3-position create a unique electronic and steric environment. The methoxy group, a prevalent substituent in natural products and modern drugs, can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its presence can offer more than the sum of its individual hydroxy and methyl parts, providing unique effects. nih.gov

The relative positions of the substituents on the pyridine ring in this compound allow for the exploration of a distinct chemical space compared to other isomers. This specific arrangement can lead to novel structure-activity relationships (SAR) when designing new biologically active agents. The methoxypyridine motif has been successfully incorporated into tetracyclic scaffolds to create compounds with enhanced activity in reducing Aβ42 production, a key pathological hallmark of Alzheimer's disease. nih.gov Furthermore, the introduction of a 3-methoxypyridine (B1141550) resulted in a nearly three-fold improvement in the activity of certain gamma-secretase modulators. nih.gov

The utility of this compound as a scaffold is further demonstrated by its use in the synthesis of more complex heterocyclic systems. For example, it can serve as a precursor for pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have been investigated as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and eukaryotic elongation factor-2 kinase (eEF-2K). nih.govnih.gov

Aims and Scope of Advanced Academic Investigations Pertaining to the Compound

Advanced academic investigations into this compound and its derivatives are multifaceted, spanning from fundamental synthetic methodology to the exploration of novel therapeutic applications. A primary aim is to develop efficient and versatile synthetic routes to access a wide array of derivatives based on this scaffold. This includes the exploration of different coupling strategies and functional group transformations to build molecular diversity.

A significant area of research is the design and synthesis of targeted inhibitors for various enzymes and receptors implicated in disease. For instance, derivatives of this scaffold are being evaluated as inhibitors of EGFRL858R/T790M, a mutant form of the epidermal growth factor receptor found in non-small cell lung cancer. nih.gov The goal is to develop potent and selective inhibitors with improved pharmacological profiles.

Mechanistic studies are also a crucial aspect of the research. These investigations aim to elucidate how molecules derived from the this compound scaffold interact with their biological targets at a molecular level. This often involves techniques such as X-ray crystallography, molecular modeling, and various biochemical and cellular assays to understand the key binding interactions and the structural basis for their biological activity.

The table below summarizes some of the research areas and findings related to derivatives of pyridinyl-ethanamine and related structures.

| Research Area | Key Findings | Citations |

| Alzheimer's Disease | Methoxypyridine-derived gamma-secretase modulators showed improved activity and solubility, with the ability to cross the blood-brain barrier and reduce Aβ42 levels in plasma and brain of transgenic mice. | nih.gov |

| Cancer (EGFR Inhibitors) | Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized as potential inhibitors of EGFRL858R/T790M. Compound B1 showed high cytotoxic activity against H1975 and A549 cancer cell lines and significant kinase inhibitory activity. | nih.gov |

| Cancer (eEF-2K Inhibitors) | A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), a potential target in cancer therapy. | nih.gov |

| Cancer (Antitumor Activity) | A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and showed inhibitory effects on the MDA-MB-231 breast cancer cell line. | scielo.br |

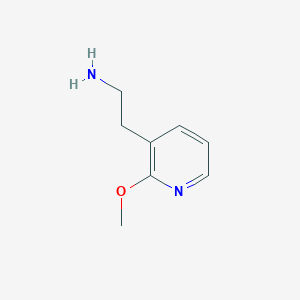

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyridin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIYZBGQBGXCAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Methoxy 3 Pyridinyl Ethanamine

Established Synthetic Routes to 2-(2-Methoxy-3-pyridinyl)ethanamine and its Key Precursors

The construction of this compound can be approached through convergent synthetic routes that typically involve the assembly of two key fragments. nih.gov A common strategy involves the preparation of a functionalized 2-methoxypyridine (B126380) core, followed by the introduction of the ethanamine side chain.

One key precursor is 3-amino-2-methoxypyridine. A potential synthesis for this intermediate begins with the nucleophilic aromatic substitution of a di-substituted pyridine (B92270). For instance, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) can yield 6-bromo-2-methoxy-3-aminopyridine. nih.gov The remaining bromine atom can then be removed through various reductive dehalogenation methods.

Once the 2-methoxypyridine core is established with a suitable functional group at the 3-position (e.g., a cyano, nitro, or carbonyl group), the ethanamine moiety can be introduced. A common method for forming an ethylamine (B1201723) side chain from a related precursor, such as 2-(2-methoxyphenoxy)acetonitrile, involves reduction using powerful reducing agents like lithium aluminium hydride (LiAlH₄). google.com An alternative, safer approach for commercial manufacturing involves the Gabriel synthesis, where a phthalimide (B116566) derivative, such as the phthalimide of 1-(2-chloroethoxy)-2-methoxybenzene, is hydrolyzed with a strong base like potassium hydroxide (B78521) to yield the corresponding ethylamine. google.com

Another general route to simple ethanamines, such as 2-methoxyethylamine, starts from ethanolamine. The process can involve protecting the amine group, methylating the hydroxyl group, and then deprotecting the amine, with a total yield of up to 84%. google.com While applied to a simpler analogue, this step-wise functionalization highlights a fundamental approach that can be adapted for more complex structures.

Table 1: Key Precursors and Synthetic Approaches

| Precursor | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| 6-Bromo-2-methoxy-3-aminopyridine | Nucleophilic aromatic substitution | 2,6-dibromo-3-aminopyridine, Sodium methoxide | nih.gov |

| 2-(2-Alkoxy phenoxy) ethylamine | Reduction of a nitrile precursor | Guaiacol, Bromo-acetonitrile, LiAlH₄ | google.com |

| 2-(2-Alkoxy phenoxy) ethylamine | Gabriel synthesis followed by hydrolysis | 1-(2-Chloroethoxy)-2-methoxy benzene (B151609), Potassium phthalimide, KOH | google.com |

| 2-Methoxyethylamine | Methylation of protected ethanolamine | Ethanolamine, Benzaldehyde, Methylating agent, KOH | google.com |

Advanced Synthetic Strategies for the Formation of the Ethanamine Moiety and Pyridine Ring System

Modern synthetic chemistry offers sophisticated strategies for constructing both the pyridine ring and the appended ethanamine side chain, focusing on selectivity, catalytic efficiency, and sustainability.

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial in the preparation of related, more complex ethanamine derivatives, particularly those with biological activity. nih.gov Advanced methods have been developed for the asymmetric synthesis of enantioenriched β-hydroxy enamines, which are valuable precursors to 1,3-amino alcohols. nih.gov

One such method involves the highly regioselective hydroboration of N-tosyl substituted ynamides, followed by a boron-to-zinc transmetalation. The resulting β-amino alkenyl zinc reagents undergo enantioselective C-C bond formation when added to aldehydes in the presence of a chiral catalyst. This approach can produce β-hydroxy enamines in good yields (68–86%) and high enantioselectivity (up to 98% ee). Subsequent diastereoselective hydrogenation of these intermediates can furnish syn-1,3-amino alcohols. nih.gov These techniques showcase the potential for precise stereocontrol in the synthesis of complex amine-containing structures.

Catalysis is fundamental to the efficient synthesis of pyridine derivatives and the installation of side chains. biosynce.com Transition metal-catalyzed reactions are particularly prominent. numberanalytics.com

For the pyridine ring system, methods include:

Iron-Catalyzed Cyclization : A facile and green method for synthesizing substituted pyridines involves the iron(III) chloride-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org

Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for functionalizing pyridine rings. For example, a 2-iodo-4-chloropyrrolopyridine intermediate can undergo a chemoselective Suzuki coupling at the C-2 position, followed by a Buchwald-Hartwig amination at C-4. nih.gov Palladium catalysts like Pd(PPh₃)₄ are often employed. nih.gov

Gas-Phase Catalysis : Industrial-scale synthesis of pyridines can be achieved through gas-phase reactions, such as the condensation of formaldehyde, acetaldehyde, and ammonia (B1221849) over a solid catalyst. beilstein-journals.org Ammoxidation of picoline derivatives to cyanopyridines often uses catalysts based on vanadium, molybdenum, or antimony oxides on silica (B1680970) or alumina (B75360) supports. beilstein-journals.orgbeilstein-journals.org

For the ethanamine moiety:

Catalytic Amination : The direct catalytic amination of alcohols is an efficient route to amines. For example, 2-methoxy ethylamine can be prepared by the direct amination of ethylene (B1197577) glycol monomethyl ether with ammonia and hydrogen over a fixed-bed reactor containing a catalyst. google.com Suitable catalysts include those with active metals like copper, cobalt, and nickel on a γ-alumina support. google.com Similarly, ethylamines can be produced by reacting ethanol (B145695) with ammonia over a catalyst composed of copper, cobalt, and nickel on gamma-Al₂O₃. google.com

Table 2: Catalytic Methods in Pyridine and Ethanamine Synthesis

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Cyclization | FeCl₃ | Pyridine ring formation | rsc.org |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃/RuPhos | C-C bond formation on pyridine ring | nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst with appropriate ligand | C-N bond formation on pyridine ring | nih.gov |

| Ammoxidation | V/Mo/Sb oxides on SiO₂ or Al₂O₃ | Conversion of alkylpyridines to cyanopyridines | beilstein-journals.orgbeilstein-journals.org |

| Direct Catalytic Amination | Cu/Co/Ni on γ-Al₂O₃ | Formation of ethanamine from alcohol precursor | google.comgoogle.com |

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine compounds to minimize environmental impact. numberanalytics.com Key strategies include:

Use of Greener Solvents : Performing reactions in water is a cornerstone of green chemistry. scirp.org For example, the synthesis of N-arylthiazoline-2-thiones from pyridine-based precursors has been achieved through a catalyst-free, three-component reaction in water. scirp.org The aza-Diels-Alder reaction to form piperidine-based heterocycles has also been successfully conducted in an aqueous medium. acs.org

Catalyst-Free and Multicomponent Reactions : One-pot, multicomponent reactions (MCRs) enhance efficiency by reducing the number of steps and purification processes. A green synthesis of novel pyridines has been reported via a one-pot, four-component reaction under microwave irradiation, which offers excellent yields, short reaction times, and pure products. nih.gov Some reactions, like the monobromination of 1,3-diketones using N-bromosuccinimide (NBS), can be performed under solvent-free and catalyst-free conditions. scirp.org

Use of Benign Catalysts : Replacing hazardous or heavy metal catalysts with more environmentally friendly alternatives is a key goal. The use of iron(III) chloride, an inexpensive and less toxic metal salt, for pyridine synthesis is one such example. rsc.org Ionic liquids are also being explored as recyclable catalysts for the sustainable synthesis of pyridine systems. scilit.com

Atom Economy : Modern pyridine synthesis methods aim to maximize the incorporation of starting materials into the final product, thus minimizing waste. numberanalytics.com

Derivatization and Functionalization Reactions of the this compound Core

The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization to explore structure-activity relationships or create new functional materials. The primary amine and the pyridine ring are the main points for modification.

Reactions at the Ethanamine Moiety: The primary amine group is nucleophilic and readily undergoes reactions typical of alkyl amines. wikipedia.org

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Condensation : Reaction with aldehydes or ketones to form imines (Schiff bases).

Nucleophilic Addition : The amine can act as a nucleophile in reactions with other electrophilic species. For example, a related compound, 2-(3-bromo-2-pyridylmethylthio)ethylamine, reacts with 2-nitroamino-5-(2-methoxy-4-pyridylmethyl)-4-pyrimidone in refluxing ethanol to form a new C-N bond. prepchem.com

Reactions on the Pyridine Ring: The pyridine ring can be functionalized through various substitution and coupling reactions. numberanalytics.com

Electrophilic/Nucleophilic Aromatic Substitution (SₙAr) : The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution is generally more difficult than in benzene and tends to occur at the 3 and 5 positions.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are highly effective for adding substituents to the pyridine core. biosynce.com

Modification of the Methoxy (B1213986) Group : The methoxy group can be cleaved to reveal a hydroxypyridine. For instance, a 3-methoxypyridine (B1141550) derivative was synthesized to compare its activity with the corresponding 3-hydroxypyridine (B118123) analogue, indicating that this transformation is a key derivatization step. nih.gov

Table 3: Examples of Derivatization Reactions

| Reactive Site | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Ethanamine (-NH₂) | Acylation | Amide | wikipedia.org |

| Ethanamine (-NH₂) | Condensation with pyrimidone derivative | Substituted aminopyrimidine | prepchem.com |

| Pyridine Ring | Cross-Coupling (e.g., Suzuki) | Aryl- or alkyl-substituted pyridine | numberanalytics.com |

| Methoxy Group (-OCH₃) | Ether Cleavage | Hydroxypyridine | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and predicting outcomes.

Palladium-Catalyzed Cross-Coupling : In the synthesis of related 7-azaindoles, mechanistic studies indicated that the oxidative addition of palladium to a di-halogenated pyridine precursor preferably occurred at the C-2 position over the C-4 position. nih.gov This regioselectivity is a critical factor in planning multi-step syntheses on the pyridine ring. The general mechanism for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination.

Pyridine Ring Formation : The classical Hantzsch pyridine synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. beilstein-journals.org The mechanism for the formation of coumalic acid, a precursor to 2-pyridones, is believed to proceed via an initial dehydration/decarbonylation of malic acid to an aldehyde acid enol, which then undergoes a Michael addition and subsequent lactonization. beilstein-journals.org

Thiazoline-2-thione Formation : A proposed mechanism for the formation of N-arylthiazoline-2-thiones from a pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivative involves a multi-step sequence. scirp.org First, a primary amine reacts with carbon disulfide to form an aryl ammonium (B1175870) dithiocarbamate (B8719985) salt. This salt then acts as a nucleophile, adding to the bromo-dicarbonyl compound to generate an acyclic dithiocarbamate intermediate. Subsequent intramolecular cyclization yields a 4-hydroxythiazoline-2-thione, which then eliminates a molecule of water to afford the final aromatic product. scirp.org

Advanced Structural Elucidation and Conformational Analysis of 2 2 Methoxy 3 Pyridinyl Ethanamine

Application of High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-(2-Methoxy-3-pyridinyl)ethanamine by providing information about the chemical environment of each proton and carbon atom. While specific experimental data for this exact molecule is not widely published, predictions can be made based on analyses of closely related structures, such as 2-methoxypyridine (B126380) and ethylamine (B1201723) derivatives. docbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, and the ethanamine side chain. The three aromatic protons on the pyridine ring will appear as distinct multiplets in the downfield region (typically δ 6.5-8.5 ppm). The methoxy group protons will present as a sharp singlet around δ 3.9 ppm. chemicalbook.com The two methylene (B1212753) groups of the ethanamine side chain will appear as triplets due to spin-spin coupling with each other, likely in the δ 2.5-3.5 ppm range. The amine protons' signal can be broad and its chemical shift is dependent on solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton NMR data. The pyridine ring carbons will show signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the methoxy group (C2) being the most downfield. chemicalbook.com The methoxy carbon will have a characteristic signal around δ 55 ppm. The two ethyl carbons will resonate in the aliphatic region (δ 30-50 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity between the pyridine ring and the ethanamine side chain.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | ~7.5 (dd) | ~138 |

| Pyridine H-5 | ~6.8 (dd) | ~117 |

| Pyridine H-6 | ~8.1 (dd) | ~147 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~54 |

| Ethanamine (-CH₂-) | ~2.9 (t) | ~39 |

| Ethanamine (-CH₂NH₂) | ~3.1 (t) | ~42 |

| Pyridine C-2 | - | ~164 |

| Pyridine C-3 | - | ~123 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound through highly accurate mass measurement of its molecular ion. This technique can confirm the molecular formula C₈H₁₂N₂O.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing structural information. The primary fragmentation pathway for this compound is expected to be the cleavage of the C-C bond beta to the pyridine ring, leading to the formation of a stable benzylic-type cation. docbrown.infomiamioh.edu

Key expected fragments would include the loss of the aminoethyl group and fragments corresponding to the substituted pyridine ring. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would distinguish it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) studies on the molecular ion would further elucidate the fragmentation pathways, providing definitive structural confirmation. nih.gov

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 152 | [M]⁺, Molecular ion |

| 122 | [M - CH₂NH₂]⁺, Loss of the aminoethyl radical |

| 108 | [M - C₂H₄NH₂]⁺, Cleavage of the side chain |

| 94 | [C₅H₄NO]⁺, Pyridine ring fragment |

| 78 | [C₅H₄N]⁺, Pyridine fragment |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can shed light on intermolecular interactions like hydrogen bonding. sigmaaldrich.com

FTIR Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic pyridine ring and the aliphatic ethyl chain will be observed between 2800 and 3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. A strong band corresponding to the C-O-C asymmetric stretching of the methoxy group should be present around 1250 cm⁻¹. researchgate.netniscpr.res.in

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric C-O-C stretching of the methoxy group may also be observed. Raman spectroscopy is particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer. qut.edu.ausapub.org

Analysis of the vibrational spectra, often aided by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the observed bands to specific molecular vibrations. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch (amine) | 3300-3500 | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C=C, C=N Stretch (pyridine) | 1400-1600 | 1400-1600 |

| C-O-C Stretch (methoxy) | ~1250 | ~1030 |

| N-H Bend (amine) | 1590-1650 | - |

| C-N Stretch (amine) | 1020-1250 | 1020-1250 |

Note: These are general ranges and can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallographic Studies of this compound Salts and Crystalline Derivatives

To date, the single-crystal X-ray structure of this compound in its free base form or as a salt has not been reported in publicly accessible crystallographic databases. However, this technique remains the gold standard for providing unequivocal proof of its three-dimensional structure in the solid state.

Obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity and regiochemistry of the substituents on the pyridine ring. Furthermore, crystallographic analysis of a salt, for instance, the hydrochloride or tartrate salt, would reveal the protonation site (the pyridine nitrogen versus the amine nitrogen) and provide insight into the intermolecular interactions, such as hydrogen bonding networks and crystal packing forces, that govern the solid-state architecture.

Conformational Preferences and Rotational Barriers of the Ethanamine Side Chain and Methoxy Group

The ethanamine side chain and the methoxy group of this compound possess rotational freedom, leading to multiple possible conformations. Understanding these conformational preferences is important as they can influence the molecule's properties and interactions.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule. researchgate.net By systematically rotating the dihedral angles associated with the C(pyridyl)-C(ethyl), C-C(ethyl), and C(pyridyl)-O bonds, one can identify the low-energy, stable conformers and the energy barriers for rotation between them.

Computational Chemistry and Theoretical Insights into 2 2 Methoxy 3 Pyridinyl Ethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(2-Methoxy-3-pyridinyl)ethanamine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules like this compound. DFT calculations, particularly with hybrid functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311G+(d,p)), can determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. ias.ac.in This process involves finding the minimum energy conformation on the potential energy surface. For instance, a study on substituted pyridines utilized DFT to examine their nucleophilicity, a key aspect of their reactivity. ias.ac.in

Ab initio methods, while computationally more intensive, can offer even higher accuracy for smaller molecules by making fewer approximations. Both DFT and ab initio calculations are crucial for mapping the energy landscape of this compound. This landscape reveals the energies of different conformations, transition states between them, and the energy barriers for various chemical reactions. Understanding the conformational flexibility of the ethanamine side chain and its orientation relative to the pyridine (B92270) ring is vital for predicting how the molecule will interact with biological targets.

Table 1: Illustrative DFT Calculated Properties for this compound

| Property | Illustrative Value | Significance |

| Total Energy (Hartree) | -552.xxxx | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 2.xx | Indicates the overall polarity of the molecule, influencing its solubility and interactions. |

| Rotational Constants (GHz) | A: x.xxxx, B: y.yyyy, C: z.zzzz | Determined from the optimized geometry, these are useful for microwave spectroscopy. |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Specific calculations for this compound would be required for precise data.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the nitrogen atom of the ethanamine group, while the LUMO may be distributed over the aromatic system.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. The ESP map for this compound would highlight the nucleophilic character of the pyridine nitrogen and the potential for hydrogen bonding involving the amine group.

Table 2: Illustrative Frontier Orbital Energies for this compound

| Orbital | Illustrative Energy (eV) | Implication for Reactivity |

| HOMO | -6.xx | Indicates the propensity to donate electrons in chemical reactions. |

| LUMO | -0.xx | Reflects the ability to accept electrons. |

| HOMO-LUMO Gap | 5.xx | A larger gap suggests higher kinetic stability. |

Note: The values in this table are illustrative and based on general trends for similar aromatic amines. Actual values would depend on the specific computational method and basis set used.

Molecular Modeling and Docking Studies for Predicting Binding Modes with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound, docking studies could be employed to investigate its potential interactions with various biological targets. This process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability.

The methoxy (B1213986) group and the ethanamine side chain of the molecule can participate in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for stable binding to a receptor's active site. For example, the amine group could act as a hydrogen bond donor, while the pyridine nitrogen could act as a hydrogen bond acceptor. Docking studies can provide valuable hypotheses about the mechanism of action of this compound, guiding the design of more potent and selective analogs.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects on Conformation

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the influence of the surrounding solvent.

For this compound, MD simulations could be used to assess the stability of its binding mode predicted by docking. These simulations can reveal how the molecule and its target adapt to each other's presence and how water molecules in the active site mediate their interaction. Furthermore, MD can be used to study the conformational preferences of the molecule in solution, providing insights into its behavior before it reaches its biological target.

QSAR (Quantitative Structure-Activity Relationship) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a theoretical context, QSAR models for analogs of this compound could be developed using descriptors derived from computational chemistry.

These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities for a set of related molecules, a predictive QSAR model can be built. Such a model could then be used to estimate the activity of new, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency. For instance, QSAR studies on other pyridine-containing compounds have successfully identified key structural features for their biological activity.

Molecular Interactions and Mechanistic Studies of 2 2 Methoxy 3 Pyridinyl Ethanamine in Biological Systems Preclinical and in Vitro Focus

Identification and Characterization of Putative Molecular Targets.

No studies identifying or characterizing the molecular targets of 2-(2-Methoxy-3-pyridinyl)ethanamine have been found.

Receptor Binding Studies and Affinity Profiling.

No data from receptor binding studies or affinity profiling for this compound are available in the public domain.

Enzyme Inhibition/Activation Kinetics and Substrate Specificity.

There is no available information on the enzyme inhibition or activation kinetics, or the substrate specificity related to this compound.

Elucidation of Molecular Mechanisms of Action at the Cellular and Subcellular Level.

Mechanistic studies at the cellular and subcellular level for this specific compound have not been reported in the available literature.

Investigation of Signal Transduction Pathway Modulation.

No research has been published detailing the modulation of any signal transduction pathways by this compound.

Protein-Ligand Interaction Analysis (excluding clinical efficacy).

Specific protein-ligand interaction analyses for this compound are not described in the scientific literature.

In Vitro Biological Assay Methodologies for Characterizing Molecular Effects.

While general methodologies exist for such characterizations, no studies have been found that apply these assays to this compound.

Design, Synthesis, and Structure Activity Relationship Sar Methodologies for 2 2 Methoxy 3 Pyridinyl Ethanamine Analogues

Rational Design Strategies for Modulating Biological Interactions (e.g., bioisosterism, scaffold hopping)

Rational drug design aims to create new molecules with desired biological activity by understanding and modifying the interactions between a ligand and its target. For analogues of 2-(2-methoxy-3-pyridinyl)ethanamine, key strategies include bioisosterism and scaffold hopping to explore new chemical space while retaining or improving essential binding features. nih.govnih.gov

Bioisosterism is the practice of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's activity or optimizing its properties. acs.org Classical bioisosteres might include the exchange of a hydrogen atom for a fluorine atom to block metabolic oxidation or the substitution of a hydroxyl group with an amine. In the context of the this compound scaffold, a designer might replace the methoxy (B1213986) group (-OCH₃) with other small, electron-donating groups like a methylthio (-SCH₃) or an ethyl group (-CH₂CH₃) to probe the steric and electronic requirements of the target's binding pocket. Similarly, the pyridine (B92270) nitrogen could be repositioned to explore different hydrogen bonding patterns.

Scaffold hopping is a more dramatic design strategy that involves replacing the core molecular framework (the scaffold) with a different one, while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. nih.govnih.gov This approach is particularly useful for discovering novel intellectual property, improving physicochemical properties, or escaping undesirable features of the original scaffold. nih.gov For instance, the 2-methoxypyridine (B126380) core of this compound could be "hopped" to other heterocyclic systems like a pyrimidine (B1678525), pyrazole (B372694), or even a non-aromatic ring, as long as the ethanamine side chain and any other critical pharmacophoric elements are maintained in their optimal spatial orientation. nih.govnih.gov An example of this strategy was seen in the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors, where a shape-based scaffold hopping approach was used to convert a pyrimidine core to a pyrazole core, resulting in improved properties. nih.gov

These design strategies are often guided by computational tools and an understanding of the target's structure, allowing for a more focused and efficient exploration of chemical diversity.

Synthetic Approaches to Novel this compound Derivatives and Hybrid Scaffolds

The synthesis of novel derivatives of this compound and related hybrid structures relies on versatile and robust chemical reactions that allow for the introduction of diverse substituents and new ring systems. The preparation of these analogues can be approached through convergent synthetic routes, where key fragments are synthesized separately before being combined in the final steps. nih.gov

A common strategy for creating derivatives involves starting with a commercially available or readily synthesized substituted pyridine. For example, the synthesis of methoxypyridine derivatives has been achieved through nucleophilic aromatic substitution, where a leaving group on the pyridine ring (like a halogen) is displaced by sodium methoxide (B1231860). nih.gov The ethanamine side chain can be introduced in several ways. One method is the reduction of a corresponding nitrile or nitroalkene precursor. For instance, a 3-vinylpyridine (B15099) derivative could undergo hydroamination, or a (2-methoxy-3-pyridinyl)acetonitrile could be reduced to the target ethanamine.

The synthesis of more complex, hybrid scaffolds often requires multi-step sequences. For example, in the creation of novel gamma-secretase modulators, the synthesis of a methoxypyridine-containing fragment required a longer reaction sequence, beginning with the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide to furnish 6-bromo-2-methoxy-3-aminopyridine. nih.gov This intermediate can then be further functionalized and coupled with other heterocyclic fragments to build the final complex molecule. nih.gov

The synthesis of related pyridinyl ethanamine compounds has also been achieved through stereospecific methods. For example, optically pure 1-(2-pyridinyl)ethylamines were prepared from the corresponding alcohols via their methanesulfonate (B1217627) derivatives, which then undergo substitution with an azide (B81097) followed by reduction. researchgate.net This demonstrates that chiral derivatives of the this compound scaffold can be accessed with high stereochemical control.

Systematic Structure-Activity Relationship (SAR) Studies to Define Key Pharmacophores

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com By systematically modifying the structure of a lead compound like this compound and assessing the impact on its activity, researchers can identify the key pharmacophoric elements required for interaction with the biological target. mdpi.comnih.gov

A typical SAR campaign for this scaffold would involve modifying three main regions:

The Pyridine Ring: Substituents could be added or moved around the ring to probe for electronic and steric effects. For example, adding electron-withdrawing groups (like chlorine or a nitro group) or electron-donating groups (like an additional methyl group) would reveal the electronic preferences of the binding site. mdpi.com

The Methoxy Group: The -OCH₃ group could be altered in size (e.g., to an ethoxy group) or replaced with bioisosteres (e.g., -SCH₃, -NHCH₃) to understand the role of the oxygen atom and steric bulk at this position.

The Ethanamine Side Chain: The length of the alkyl chain could be varied, and the terminal amine could be substituted (e.g., mono- or di-methylation) to explore how these changes affect binding affinity and selectivity.

In a study on related 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, SAR exploration revealed that the nitrile substituent at position 3 was essential for cytotoxic activity, acting as a basic pharmacophore. mdpi.com Furthermore, the study showed that introducing nitro, methoxy, and chloro substituents on an adjacent benzene (B151609) ring was beneficial for enhancing activity. mdpi.com Such studies allow for the construction of a pharmacophore model, which is a three-dimensional map of the essential features a molecule must possess to be active.

Table 1: Illustrative SAR Data for a Series of 2-Arylvinylquinoline Analogues Against Pf Dd2 Strain

This table presents SAR data from a related class of compounds to illustrate the principles of how structural modifications influence biological activity. The data is for 2-arylvinylquinolines, not this compound derivatives.

| Compound ID | R² Substitution (on styryl ring) | EC₅₀ (nM) nih.gov |

| 24 | 2-CF₃ | 10.9 ± 1.9 |

| 29 | 4-F | 4.8 ± 2.0 |

| 30 | 2-F | 55.9 ± 9.5 |

| 31 | 3-F | 5.9 ± 1.4 |

Data sourced from: nih.gov

This example demonstrates how positional changes of a substituent (fluorine) on the aromatic ring can dramatically impact potency, with the 4-position being optimal in this series. nih.gov A similar systematic approach would be applied to analogues of this compound to delineate their SAR.

Ligand-Based and Structure-Based Design Principles Applied to Ethanamine Scaffolds

Modern drug discovery heavily relies on computational methods to guide the design of new compounds. These methods are broadly categorized as either ligand-based or structure-based. nih.govnih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach uses the knowledge of a set of molecules known to be active (the ligands) to develop a pharmacophore model. mdpi.com The model defines the essential structural features and their spatial relationships required for activity. nih.govmdpi.com For the this compound scaffold, a set of active and inactive analogues would be used to build a hypothesis about the necessary features, such as a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor/positive ionizable group (the terminal amine), and a specific hydrophobic region (the pyridine ring). This model can then be used to screen virtual libraries for new compounds that fit the hypothesis. researchgate.net

Structure-based drug design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.govrsc.org This powerful technique allows chemists to visualize the binding site (or "pocket") of the target and design molecules that fit snugly and make specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the amino acid residues of the protein. nih.gov For an ethanamine-containing scaffold, designers could model how the amine group interacts with acidic residues like aspartate or glutamate, and how the 2-methoxypyridine portion fits into hydrophobic pockets or interacts with aromatic residues like phenylalanine or tyrosine. nih.gov Structure-based methods were successfully used to convert a known inhibitor into a new pyrazole-based inhibitor of DLK with improved properties and CNS penetration. nih.gov

Both approaches are iterative; newly designed and synthesized compounds are tested, and the results are used to refine the computational models, leading to a cycle of design, synthesis, and testing that drives the optimization of the lead compound. nih.gov

Advanced Analytical Methodologies for Research on 2 2 Methoxy 3 Pyridinyl Ethanamine

Mass Spectrometry Applications for Metabolite Identification and Reaction Monitoring in Research Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of 2-(2-Methoxy-3-pyridinyl)ethanamine. It is particularly powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).

For reaction monitoring , LC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time or via time-point sampling of the reaction mixture. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

In metabolite identification studies , LC-MS/MS is the premier technique. Following administration of the compound in an in vitro (e.g., liver microsomes) or in vivo preclinical model, samples are analyzed to detect and identify metabolic products. Based on common metabolic pathways for aromatic amines and methoxy-substituted rings, potential metabolites of this compound could include products of N-acetylation, O-demethylation, hydroxylation on the pyridine (B92270) ring, or oxidation of the ethylamine (B1201723) side chain. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its metabolites. mdpi.com Tandem mass spectrometry (MS/MS) involves isolating the ion of a suspected metabolite and fragmenting it to obtain structural information, which helps to pinpoint the site of metabolic modification. nist.govresearchgate.net

Table 2: Predicted MS Fragmentation Pathways for this compound

| m/z (Mass-to-Charge Ratio) | Ion Description | Predicted Fragmentation Pathway |

|---|---|---|

| 153.09 | [M+H]⁺ | Protonated molecular ion |

| 136.06 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the ethylamine side chain |

| 122.05 | [M+H - CH₂NH₂]⁺ | Benzylic cleavage, loss of the terminal aminomethyl group |

Spectrophotometric and Fluorometric Assays for in vitro Activity Monitoring and Quantification

Spectrophotometric and fluorometric assays offer rapid and high-throughput methods for quantifying this compound and monitoring its activity in in vitro research settings, such as enzyme inhibition or receptor binding assays.

Spectrophotometric Assays: The presence of the substituted pyridine ring imparts inherent ultraviolet (UV) absorbance properties to the molecule. A UV-Vis spectrophotometer can be used for direct quantification in simple, clean solutions. By measuring the absorbance at the wavelength of maximum absorbance (λmax) and using a standard curve prepared with known concentrations of the pure compound, the concentration in an unknown sample can be determined. This method is straightforward but can be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Fluorometric Assays: While the native fluorescence of this compound may be limited, fluorescence-based assays can be developed through derivatization. The primary amine group can be reacted with a fluorogenic reagent (e.g., o-phthalaldehyde (B127526) (OPA), fluorescamine) to yield a highly fluorescent product. The intensity of the resulting fluorescence is directly proportional to the concentration of the compound. This approach offers significantly higher sensitivity and selectivity compared to direct UV absorbance, making it suitable for measuring low concentrations of the compound during in vitro experiments.

Development of Robust Bioanalytical Methods for Preclinical Research Matrices

Analyzing this compound in complex preclinical research matrices such as plasma, serum, or tissue homogenates presents significant challenges, including the presence of endogenous interfering substances and the need to detect very low concentrations. The development of a robust bioanalytical method is crucial for obtaining accurate pharmacokinetic and metabolic data.

A validated bioanalytical method typically involves three key steps:

Sample Preparation: This step is designed to extract the analyte from the biological matrix and remove interferences like proteins and lipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and allows for sample pre-concentration.

Chromatographic Separation: A highly selective LC method is required to separate the analyte from matrix components and any potential metabolites. Ultra-high-performance liquid chromatography (UHPLC) is often preferred for its speed and high resolution.

Detection: Tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. researchgate.netnih.gov The method operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing a high degree of confidence in the quantification.

Method validation is performed according to regulatory guidelines (e.g., ICH) and assesses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. nih.govresearchgate.net

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Linearity | The range of concentrations over which the assay is directly proportional to the analyte amount. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Closeness of measured values to the true value (accuracy) and to each other (precision). | Within ±15% of nominal value (±20% at LLOQ) |

| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy/precision within ±20% |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Coefficient of variation of response across different lots of matrix should be ≤15%. |

| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Concentration change within ±15% of baseline. |

Future Research Directions and Emerging Opportunities for 2 2 Methoxy 3 Pyridinyl Ethanamine Research

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic methodologies is crucial for the advancement of research on 2-(2-Methoxy-3-pyridinyl)ethanamine and its analogs. Traditional synthetic routes can sometimes be lengthy, low-yielding, and may not be environmentally friendly. Future research will likely focus on developing greener, more cost-effective, and higher-yielding synthetic strategies.

One promising avenue is the application of microwave-assisted organic synthesis. This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of other pyridine (B92270) derivatives, offering a more eco-friendly approach. researchgate.net For instance, the synthesis of pyridoxal (B1214274) oxime quaternary salts was achieved in good to excellent yields (58%–94%) in just 3–5 minutes using microwave irradiation in acetone. researchgate.net Exploring similar methodologies for the synthesis of this compound derivatives could streamline their production for further research.

Another area of interest is the development of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single process, can increase efficiency and reduce waste. Combining hydrogenation and functionalization in a single step has already proven effective for other piperidine (B6355638) syntheses and could be adapted for methoxy-pyridinyl ethanamine derivatives. mdpi.com Furthermore, the use of novel catalysts, such as nickel silicide, which has shown high stability and efficiency in pyridine hydrogenation, could also be explored to improve synthetic outcomes. mdpi.com

The table below summarizes some emerging synthetic approaches that could be applied to this compound derivatives:

| Synthetic Approach | Potential Advantages | Relevant Examples |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, eco-friendly. researchgate.net | Synthesis of pyridoxal oxime quaternary salts. researchgate.net |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. mdpi.com | Combined hydrogenation and functionalization of piperidines. mdpi.com |

| Novel Catalysis | High stability, high efficiency, potential for new reaction pathways. mdpi.com | Use of nickel silicide for pyridine hydrogenation. mdpi.com |

| Flow Chemistry | Precise control over reaction parameters, improved safety, scalability. | Continuous production of various pharmaceutical intermediates. |

Discovery of Undiscovered Molecular Targets and Biological Roles

While some biological activities of methoxy-pyridinyl ethanamine derivatives have been identified, a vast landscape of potential molecular targets and therapeutic applications remains to be explored. The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net This suggests that derivatives of this compound could interact with a wide range of biological targets.

Future research should focus on comprehensive screening programs to identify novel protein targets for these compounds. This could involve high-throughput screening against diverse panels of receptors, enzymes, and other proteins implicated in various diseases. The pyridine core has been associated with a wide array of biological activities, including anticancer properties. nih.gov Therefore, investigating the potential of this compound derivatives as anticancer agents by exploring their effects on targets like tubulin or various kinases is a logical next step. nih.gov

Furthermore, exploring the role of these compounds in less-studied therapeutic areas is a significant opportunity. Given the versatility of the pyridine scaffold, it is plausible that these derivatives could have applications in areas beyond their currently known activities. researchgate.net Unbiased, phenotype-based screening approaches, where the effect of a compound on a cellular or organismal phenotype is observed without a preconceived target, could be particularly fruitful in uncovering unexpected biological roles.

Advancements in Computational Modeling for Predictive Research and Drug Design

Computational modeling and in silico techniques are indispensable tools in modern drug discovery, and their application to this compound research holds immense promise. These methods can accelerate the drug design process, reduce costs, and provide valuable insights into the molecular interactions of these compounds.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives to various protein targets. This information is crucial for understanding their mechanism of action and for designing more potent and selective analogs. For example, docking studies have been successfully used to design new trimethoxyphenyl pyridine derivatives as tubulin inhibitors, providing insights into their binding at the colchicine (B1669291) binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of new derivatives with improved properties. By combining these computational approaches, researchers can create a more efficient and targeted drug discovery pipeline for this class of compounds.

Integration with Advanced Omics Technologies for Systems-Level Mechanistic Understanding

To gain a comprehensive understanding of the biological effects of this compound derivatives, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to these compounds.

For instance, proteomics can be used to identify all the proteins in a cell or tissue that are affected by treatment with a this compound derivative. This can reveal not only the primary target but also downstream signaling pathways and potential off-target effects. Similarly, metabolomics can provide a snapshot of the metabolic changes induced by the compound, offering insights into its impact on cellular function.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action at a systems level. This approach has the potential to uncover novel biomarkers for drug efficacy and to identify patient populations that are most likely to respond to treatment. The pyridine scaffold is known to be involved in numerous biological processes, and a systems-level approach is crucial to unraveling the complex network of interactions that these compounds can modulate. nih.gov

Addressing Research Challenges in the Study of Methoxy-Pyridinyl Ethanamine Derivatives

Despite the significant potential of this compound derivatives, several research challenges need to be addressed to facilitate their development. One of the primary challenges lies in the synthesis of these compounds. While new methods are being explored, the development of robust, scalable, and cost-effective synthetic routes remains a key priority. mdpi.com

Another challenge is the potential for off-target effects. The pyridine scaffold is promiscuous, and its derivatives can interact with multiple biological targets. nih.govresearchgate.net While this can be advantageous in some cases, it can also lead to unwanted side effects. Therefore, careful characterization of the selectivity of these compounds is crucial.

Furthermore, the physicochemical properties of these compounds, such as their solubility and bioavailability, can also pose challenges. researchgate.net Optimizing these properties through structural modifications is an important aspect of the drug development process. Overcoming these challenges will require a multidisciplinary approach, combining expertise in synthetic chemistry, pharmacology, and computational modeling.

Q & A

Q. What are the recommended synthetic methodologies for 2-(2-Methoxy-3-pyridinyl)ethanamine in academic settings?

A microwave-assisted synthesis approach using palladium-catalyzed coupling or nucleophilic substitution reactions is recommended for efficient yield and reduced reaction time. For multi-step routes, intermediates like 2-(2-methoxyethoxy)ethanamine (Scheme 3.2 in ) can be adapted to introduce the pyridinyl moiety. Purification via column chromatography or recrystallization is critical to isolate the amine product with >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Use single-crystal X-ray diffraction (SHELX software suite) for unambiguous structural confirmation, complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline samples, SHELXL refinement ensures accurate bond-length and angle determination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Adhere to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) by using nitrile gloves, fume hoods, and full-face shields. Emergency procedures include immediate rinsing of exposed eyes (15+ minutes with water) and inhalation management via fresh air ventilation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic structure of this compound for reactivity studies?

Hybrid functionals like B3LYP (incorporating exact exchange terms) provide reliable thermochemical accuracy for atomization energies and ionization potentials. Basis sets such as 6-311++G(d,p) are advised for modeling methoxy and pyridinyl interactions, with an average deviation of ≤2.4 kcal/mol in energy calculations .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Cross-validate DFT results (e.g., HOMO-LUMO gaps) with experimental UV-Vis and IR spectra. Discrepancies in vibrational modes may arise from solvent effects or anharmonicity; refine calculations using polarizable continuum models (PCM) or post-Hartree-Fock methods .

Q. How can structural modifications of this compound enhance its bioactivity in neuropharmacological studies?

Introduce halogen substituents (e.g., Cl at the pyridinyl ring) to modulate NMDA receptor binding, as demonstrated in tryptamine derivatives. Activity assays should compare IC₅₀ values against wild-type and mutant receptors to assess selectivity .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying trace impurities in synthesized batches?

UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and electrospray ionization (ESI+) detects impurities at ≤0.1% levels. Calibrate against reference standards of common byproducts (e.g., methoxy-pyridine isomers) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Protect from light using amber vials, as methoxy groups are prone to oxidative cleavage under UV exposure .

Data Interpretation and Conflict Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.